molecular formula C11H8O3 B3050217 5-Hydroxy-2-naphthoic acid CAS No. 2437-18-5

5-Hydroxy-2-naphthoic acid

Cat. No.: B3050217
CAS No.: 2437-18-5
M. Wt: 188.18 g/mol
InChI Key: SMAMQSIENGBTRV-UHFFFAOYSA-N
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Description

5-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the naphthalene ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction. This reaction typically requires high temperatures and pressures, along with a strong base such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-naphthoic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. In the context of biodegradation, it has been shown to stimulate the expression of specific transporters and enzymes, facilitating the breakdown of polycyclic aromatic hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-naphthoic acid
  • 3-Hydroxy-2-naphthoic acid
  • 6-Hydroxy-2-naphthoic acid

Uniqueness

5-Hydroxy-2-naphthoic acid is unique due to its specific position of the hydroxyl and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers. For instance, the position of the hydroxyl group can significantly influence the compound’s acidity and its ability to participate in hydrogen bonding .

Properties

IUPAC Name

5-hydroxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAMQSIENGBTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470483
Record name 5-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-18-5
Record name 5-Hydroxy-2-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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